7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” is a type of pyrazoloquinoline, which is a class of compounds that have been studied for their potential pharmacological properties .
Synthesis Analysis
The synthesis of pyrazoloquinolines involves the condensation and hydrolysis of corresponding acids, followed by cyclization. This yields the pyrazoloquinolines, which are then substituted to yield the final compound . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst in the presence of ethanol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazoloquinolines include condensation, hydrolysis, and cyclization. These reactions yield the pyrazoloquinolines, which are then substituted to yield the final compound .Scientific Research Applications
Synthesis and Chemical Properties
- 7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives have been synthesized through various chemical processes, demonstrating the compound's versatility in creating novel heterocyclic compounds. These derivatives exhibit potential for biological activity, suggesting their use in medicinal chemistry (Mulwad & Lohar, 2003).
Optical and Spectroscopic Applications
- Optical absorption measurements and quantum-chemical simulations reveal that this compound derivatives show substantial changes in absorption spectra, especially in the spectral range of 240–370 nm, indicating potential applications in optoelectronics and material sciences (Koścień et al., 2003).
- These compounds exhibit solvatochromism and are candidates for luminescent or electroluminescent applications, emitting light in the green-yellow range of the visible spectrum, which could be significant for display technologies (Danel et al., 2010).
Molecular Sensor Applications
- This compound forms the basis of brightly fluorescent molecular sensors, indicating its utility in the development of new sensing materials for detecting various chemical species (Rurack et al., 2002).
Electrochemical Applications
- Quinoxaline derivatives, structurally related to this compound, have shown promise as corrosion inhibitors for mild steel in acidic media, implying the potential of similar derivatives in corrosion protection applications (Saraswat & Yadav, 2020).
- Electrochemical synthesis methods have also been employed to synthesize derivatives of this compound, offering an efficient and environmentally friendly approach to producing these compounds (Alajmi & Youssef, 2021).
Photophysics and Electronic Properties
- Studies on the photophysical properties of derivatives show potential applications in molecular logic switches and optoelectronic devices. These compounds exhibit unique photophysical behaviors such as solvatochromism and acidochromism, making them suitable for a wide range of applications in electronics and photonics (Uchacz et al., 2016).
Safety and Hazards
While the specific safety and hazards of “7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline” are not mentioned, a related compound, “7-Chloro-3-iodo-1H-pyrazolo 3,4-c pyridine”, is classified as Acute Tox. 3 Oral and Eye Irrit. 2. It is also classified as combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .
Properties
IUPAC Name |
7-chloro-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3/c23-16-11-12-18-20(13-16)24-14-19-21(15-7-3-1-4-8-15)25-26(22(18)19)17-9-5-2-6-10-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXKRHIYZHTZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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